N-t-Boc-L-serine Allyl Ester

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

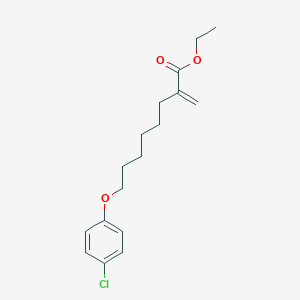

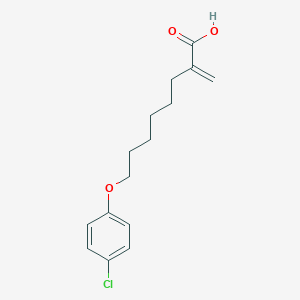

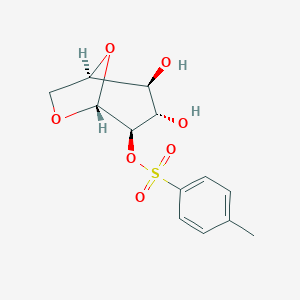

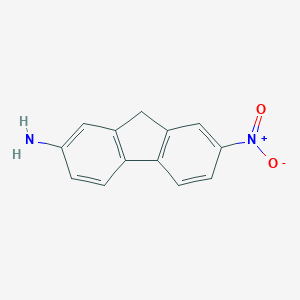

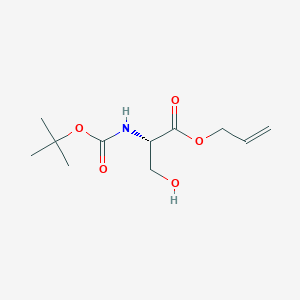

The molecular structure of N-t-Boc-L-serine Allyl Ester is characterized by its N-Boc protected serine core and an allyl ester group. This configuration plays a crucial role in its reactivity and the subsequent chemical reactions it can undergo. The exact molecular geometry and electron distribution influence its interaction with other molecules, making it a valuable intermediate in synthetic chemistry.

Chemical Reactions and Properties

N-t-Boc-L-serine Allyl Ester participates in various chemical reactions, including palladium-catalyzed nucleophilic substitutions, which allow for the regio- and stereoselective synthesis of protected γ,δ-unsaturated N-methyl-α-amino acids. This demonstrates the compound's versatility in organic synthesis (D. Alonso, Ana Costa, C. Nájera, 1997).

Physical Properties Analysis

The physical properties of N-t-Boc-L-serine Allyl Ester, such as solubility, melting point, and specific rotation, are influenced by its molecular structure. These properties are essential for determining the conditions under which the compound can be used in chemical syntheses. For example, its solubility in organic solvents makes it suitable for reactions in non-aqueous media.

Chemical Properties Analysis

N-t-Boc-L-serine Allyl Ester's chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal for its applications in synthetic chemistry. Its ability to undergo selective reactions, such as allylation and conjugate addition, showcases its utility in constructing complex molecular architectures with precise stereochemistry (I. Coldham, Daniele Leonori, 2010).

Applications De Recherche Scientifique

Synthesis of Chiral Peptide Nucleic Acid (PNA) Monomers

Temporary Protecting Group in Peptide Synthesis

The allyl ester group, as in N-t-Boc-L-serine allyl ester, is utilized as a temporary protecting group for the β-carboxy function in peptides. Kunz, Waldmann, and Unverzagt (2009) explored its use in aspartyl peptides, demonstrating its removal under mild conditions without affecting the peptide backbone. This application is crucial for the stepwise construction of peptides, particularly in synthesizing aspartyl-containing peptide sequences, showcasing the versatility of N-t-Boc-L-serine allyl ester in peptide synthesis (Kunz, Waldmann, & Unverzagt, 2009).

Polymer Synthesis from Amino Acid-derived Monomers

The synthesis and polymerization of amino acid-derived cyclic carbonates, including those derived from N-t-Boc-L-serine, highlight its application in materials science. Sanda, Kamatani, and Endo (2001) reported on the anionic ring-opening polymerization of L-serine-based cyclic carbonates to obtain polycarbonates. This research underscores the potential of N-t-Boc-L-serine allyl ester in the development of biodegradable polymers, contributing to advancements in sustainable materials (Sanda, Kamatani, & Endo, 2001).

Copper(I)-Promoted Allylation in Organic Synthesis

The compound also finds application in the regioselective and stereoselective allylation of N-Boc-protected amino acids. Coldham and Leonori (2010) explored the copper(I)-promoted allylation, demonstrating its utility in synthesizing complex organic molecules. This work provides a pathway for the synthesis of natural products and pharmaceuticals, highlighting the compound's significance in organic synthesis (Coldham & Leonori, 2010).

Safety And Hazards

Orientations Futures

The synthesis of N-protected amino esters like “N-t-Boc-L-serine Allyl Ester” through Buchwald–Hartwig amination represents a promising direction for future research . The ability to create functionally and structurally diverse amino ester molecules could have significant implications for peptide synthesis and organic synthesis .

Propriétés

IUPAC Name |

prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCJZSOZYIDKFL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463440 | |

| Record name | N-t-Boc-L-serine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-t-Boc-L-serine Allyl Ester | |

CAS RN |

143966-57-8 | |

| Record name | N-t-Boc-L-serine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.